7-Chloro-6-methoxychroman-4-one is a synthetic compound belonging to the class of chromanones, which are characterized by a chromone backbone. This compound is notable for its potential biological activities, particularly as an inhibitor of specific enzymes involved in aging and other physiological processes. The molecular formula of 7-chloro-6-methoxychroman-4-one is , and it has a molecular weight of approximately 216.63 g/mol. Its synthesis and evaluation have garnered interest in medicinal chemistry due to its promising applications in drug development.
7-Chloro-6-methoxychroman-4-one can be synthesized from readily available precursors, such as 2-hydroxyacetophenone. It falls under the category of chromanones, which are derivatives of flavonoids and have been widely studied for their pharmacological properties. The compound is classified as a halogenated chromanone due to the presence of a chlorine atom at the 7-position of the chromanone structure.
The synthesis of 7-chloro-6-methoxychroman-4-one typically involves several key steps:
This multi-step synthetic route can be optimized for yield and purity through careful control of reaction conditions such as temperature, pressure, and the use of catalysts .
The molecular structure of 7-chloro-6-methoxychroman-4-one features a chromanone framework with distinct functional groups:
The InChI key for this compound is ZIPLCYUNFCYCCT-UHFFFAOYSA-N, and it has a calculated molar refractivity of approximately 48.98 cm³/mol, indicating its ability to interact with light .
7-Chloro-6-methoxychroman-4-one can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the outcomes:
The mechanism of action for 7-chloro-6-methoxychroman-4-one involves its interaction with specific biological targets, including enzymes like SIRT2 (Sirtuin 2). This enzyme plays a crucial role in cellular regulation and metabolism. By inhibiting SIRT2, this compound may influence pathways related to aging and neurodegenerative diseases .
Experimental data suggest that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology .
7-Chloro-6-methoxychroman-4-one has potential applications in various fields:
The chroman-4-one core of 7-chloro-6-methoxychroman-4-one is efficiently constructed through acid-catalyzed condensation between substituted phenols and α,β-unsaturated carbonyl precursors. A pivotal method involves gaseous HCl-mediated cyclization in alcoholic solvents, where 4-methoxyphenol reacts with (2Z)-2-bromomethyl-3-arylprop-2-enoates under reflux conditions. This strategy yields the chromanone scaffold with regioselective incorporation of the 7-methoxy group at the penultimate step, as confirmed by NMR spectroscopy [1] [3]. Alternative pathways include Knoevenagel-type condensations, where 7-methoxychroman-4-one undergoes HCl-catalyzed reactions with aromatic aldehydes to introduce benzylidene modifications at the C3 position. This method achieves yields >85% when conducted in anhydrous ethanol, with the reaction progress monitored by TLC [1] [2]. The crystalline structure of the unsubstituted analog (6-methoxychroman-4-one) confirms the planarity of the benzopyran ring system, facilitating downstream functionalization [3].
Benzylidene modifications at C3 significantly influence bioactivity. Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing substituents on the benzylidene aromatic ring enhance cytotoxic potency. Specifically, condensation of 7-methoxychroman-4-one with 3-chloro-4,5-dimethoxybenzaldehyde yields derivative 5b, which exhibits superior activity against SK-N-MC neuroblastoma cells (IC₅₀ = 7.56 μg/mL) compared to etoposide. The reaction requires precise stoichiometry (1:1 molar ratio aldehyde:chromanone) and yields E-isomers exclusively due to thermodynamic stability [1] [6].
Table 1: Cytotoxic Activity of Benzylidene-Modified Chromanones
Compound | Benzylidene Substituent | IC₅₀ (μg/mL) vs. MDA-MB-231 | IC₅₀ (μg/mL) vs. SK-N-MC |
---|---|---|---|
5b | 3-Cl,4,5-(OCH₃)₂ | 25.04 | 7.56 |
5c | 2-(2-Cl-6-CH₃O-C₆H₃O)CH₂COOCH₃ | 42.31 | 29.87 |
SJ-172550* | Pyrazolone-based | >100 | >100 |
*Reference compound [1]
Mechanistically, the α,β-unsaturated ketone bridge enables Michael acceptor properties, facilitating interactions with cellular thiols while avoiding DNA intercalation—a key advantage over classical chemotherapeutics [6].
Regioselective halogenation at C6/C7 positions employs electrophilic aromatic substitution (EAS) protocols. Chlorination of 6a (vanillin derivative) uses chlorine gas in glacial acetic acid at 0–5°C, achieving 85% yield of 5-chlorovanillin (7a) with exclusive meta-chlorination relative to the methoxy group. Subsequent Williamson ether synthesis with methyl bromoacetate/K₂CO₃ introduces the acetic acid methyl ester sidechain, crucial for anticancer activity [1] [10]. For methoxylation, dimethyl sulfate (DMS) in acetone with anhydrous K₂CO₃ selectively alkylates phenolic OH groups at elevated temperatures (50°C), avoiding O-alkyl cleavage. This method achieves quantitative conversion due to the soft nucleophilicity of the phenoxide ion [8]. Challenges persist in ortho-chlorination selectivity due to steric hindrance from pre-existing methoxy groups, necessitating cryogenic conditions [1].
Solvent polarity critically impacts condensation efficiency. Anhydrous ethanol maximizes yields (91–95%) in HCl-catalyzed Knoevenagel reactions by solubilizing both aldehyde and chromanone precursors while facilitating HCl diffusion. By contrast, protic solvents like methanol reduce yields to <70% due to ester transesterification side reactions [1]. Temperature optimization studies reveal:
Table 2: Solvent Effects on Chromanone Condensation Yield
Solvent | Reaction Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|
Anhydrous EtOH | 80 | 91 | <5% |
Methanol | 65 | 68 | 25% (methyl esters) |
THF | 66 | 72 | 15% (dehydration) |
DMSO | 100 | 80 | 12% (oxidation) |
Reaction times vary from 2h (chlorination) to 24h (O-alkylation), monitored by TLC (hexane:EtOAc 7:3) [1] [8].
3-Benzylidenechromanones exhibit E-isomer predominance (>98%) due to steric repulsion between the chromanone C2 hydrogen and ortho-aryl protons in the Z-configuration. X-ray crystallography of 3-benzylidene-6-methoxychroman-4-one confirms a dihedral angle of 67.78° between the benzylidene phenyl and chromanone rings, minimizing conjugation and enhancing planarity for target binding [3] [6]. The heterocyclic ring adopts a half-chair conformation with Cremer-Pople parameters (Q₂ = 0.4053 Å, Q₃ = -0.2052 Å), where C14 deviates by 0.616 Å from the mean plane. This distortion facilitates crystal packing via weak C–H···O interactions but reduces solution-phase conformational flexibility [3].
Table 3: Stereochemical Parameters of Chromanone Derivatives
Parameter | Value | Method | Biological Implication |
---|---|---|---|
Dihedral angle (C3-aryl) | 67.78° | X-ray diffraction | Modulates hydrophobic pocket binding |
Heterocyclic ring puckering | Half-chair (deviation 0.616 Å) | Cremer-Pople analysis | Influences membrane permeability |
Torsion angle (C2-C3) | -178.3° (antiperiplanar) | NMR coupling constants | Stabilizes Michael acceptor motif |
In derivatives with ortho-chlorinated benzylidenes, restricted rotation elevates energy barriers between rotamers, detectable by dynamic NMR. Computational models (DFT) suggest this rigidity enhances binding to cytosolic targets like tubulin [5] [6].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: